1-Aryl versus 2-Aryl Cyclopropylamine Architecture: Target Engagement Profile Divergence
The target compound belongs to the 1-arylcyclopropylamine subclass, which positions the aryl group at the geminal (C1) position of the cyclopropane ring, creating a quaternary α-carbon centre. In the well-characterised 2-arylcyclopropylamine series, PCPA (trans-2-phenylcyclopropan-1-amine) inhibits LSD1 with an IC₅₀ of 80.7 ± 8.0 µM but also potently inhibits MAO-A and MAO-B [1]. The 1-aryl architecture fundamentally alters the geometry of the amine relative to the FAD cofactor in LSD1, and published structure-activity data for 1-aryl-2-fluorocyclopropylamines demonstrate that 1-aryl substitution yields distinct MAO-A/MAO-B selectivity ratios compared with 2-aryl analogs, with 1-phenylcyclopropylamine showing an IC₅₀ > 100 µM against both MAO isoforms versus sub-micromolar values for 2-aryl derivatives [2]. This establishes that 1-aryl and 2-aryl cyclopropylamines are not functionally interchangeable, and selection between them is a critical study-design decision.
| Evidence Dimension | LSD1 and MAO-A/MAO-B inhibitory activity: 1-aryl vs 2-aryl cyclopropylamine scaffold |
|---|---|
| Target Compound Data | 1-Arylcyclopropylamine scaffold: predicted LSD1 IC₅₀ > 100 µM based on class SAR; MAO-A and MAO-B IC₅₀ > 100 µM |
| Comparator Or Baseline | 2-Arylcyclopropylamine scaffold (PCPA): LSD1 IC₅₀ = 80.7 µM; MAO-A IC₅₀ = 0.388 µM; MAO-B IC₅₀ = 1.36 µM (Miyamura et al., 2016) |
| Quantified Difference | MAO-A selectivity shift: >250-fold reduction in MAO-A inhibition for 1-aryl vs 2-aryl scaffold; LSD1 IC₅₀ divergence: approx. 1.2-fold (estimated lower potency for 1-aryl) |
| Conditions | Recombinant human LSD1 (157–852), MAO-A, MAO-B enzymatic assays; 30 µM (LSD1) or 10 µM (MAO) compound concentration for initial screen (Miyamura et al., 2016); 1-aryl-2-fluorocyclopropylamine MAO data from Hruschka et al. (2008) |
Why This Matters
For epigenetic probe discovery, the 1-aryl scaffold avoids the confounding MAO inhibition that plagues 2-arylcyclopropylamine-based LSD1 inhibitors, enabling cleaner target validation experiments.
- [1] Miyamura, S.; Araki, M.; Ota, Y.; Itoh, Y.; Yasuda, S.; Masuda, M.; Taniguchi, T.; Sowa, Y.; Sakai, T.; Suzuki, T.; Itami, K.; Yamaguchi, J. Org. Biomol. Chem. 2016, 14, 8576–8585. Table 4: IC₅₀ values for PCPA and ACPAs against LSD1, MAO-A, MAO-B. View Source
- [2] Hruschka, S.; Rosen, T. C.; Yoshida, S.; Kirk, K. L.; Haufe, G. Fluorinated phenylcyclopropylamines. Part 4: Effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluorocyclopropylamines. Bioorg. Med. Chem. 2008, 16, 7148–7166. DOI: 10.1016/j.bmc.2008.06.048. View Source
